(2E)-2-{[6-methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]methylidene}hydrazinecarboxamide
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Overview
Description
(2E)-2-{[6-methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]methylidene}hydrazinecarboxamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a hydrazinecarboxamide group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[6-methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]methylidene}hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the cyclohexene ring and the subsequent addition of the hydrazinecarboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[6-methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]methylidene}hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-{[6-methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]methylidene}hydrazinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties and functions.
Biology
In biology, this compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding various biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases. Its interactions with specific molecular targets could lead to the discovery of novel treatments.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-2-{[6-methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]methylidene}hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, enzyme activity, or gene expression, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar structure that is widely used as a chemical intermediate in the production of various compounds.
Acetylacetone: Another similar compound that undergoes keto-enol tautomerism and is used in various chemical reactions.
Uniqueness
What sets (2E)-2-{[6-methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]methylidene}hydrazinecarboxamide apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H25N3O |
---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
[(E)-[6-methyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methylideneamino]urea |
InChI |
InChI=1S/C15H25N3O/c1-11(2)5-4-6-13-7-8-14(12(3)9-13)10-17-18-15(16)19/h5,7,10,12,14H,4,6,8-9H2,1-3H3,(H3,16,18,19)/b17-10+ |
InChI Key |
BRIABSSIEDQPDE-LICLKQGHSA-N |
Isomeric SMILES |
CC1CC(=CCC1/C=N/NC(=O)N)CCC=C(C)C |
Canonical SMILES |
CC1CC(=CCC1C=NNC(=O)N)CCC=C(C)C |
Origin of Product |
United States |
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